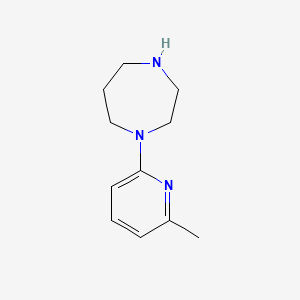

1-(6-Methylpyridin-2-YL)-1,4-diazepane

Description

Historical Context and Significance of Heterocyclic Scaffolds in Pharmaceutical Science

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are a cornerstone of pharmaceutical science. rroij.com The field of heterocyclic chemistry began to blossom in the 1800s, and since then, these scaffolds have been recognized as crucial components in a vast array of biological processes and synthetic drugs. Statistically, over 85% of all biologically active chemical entities contain a heterocycle, a testament to their central role in drug design. nih.gov

The significance of these structures lies in their immense diversity and their presence in essential biomolecules like DNA, RNA, vitamins, and hormones. In medicinal chemistry, the inclusion of heteroatoms such as nitrogen, oxygen, or sulfur allows for fine-tuning a molecule's physicochemical properties, including its solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov This modulation is critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. nih.gov Consequently, heterocyclic rings are considered "privileged structures," as they are key components in many FDA-approved drugs used to treat a wide spectrum of diseases. nih.gov The continuous development of novel synthetic methods provides researchers with access to a vast chemical space of functionalized heterocycles, driving the discovery of new and more effective therapeutic agents. nih.govnih.gov

Structural Features and Conformational Dynamics of the 1,4-Diazepane Core

The 1,4-diazepane, also known as homopiperazine (B121016), is a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. nih.govchemspider.com This seven-membered ring is not planar and possesses significant conformational flexibility. X-ray crystallography and NMR spectroscopy studies have revealed that the 1,4-diazepane scaffold can adopt several low-energy conformations.

The parent, unsubstituted ring has been observed to exist in a pseudo-chair conformation. mdpi.com In this arrangement, the nitrogen lone pairs are oriented in opposite directions, which facilitates the formation of intermolecular hydrogen-bonded networks. mdpi.com However, when the nitrogen atoms are substituted, as is the case in many drug candidates, the conformational landscape changes. Studies on N,N-disubstituted-1,4-diazepane derivatives, such as those investigated as orexin (B13118510) receptor antagonists, indicate a preference for a twist-boat conformation. nih.gov This conformation can be stabilized by intramolecular interactions, such as π-stacking between substituents, which may mimic the bioactive conformation required for binding to a biological target. nih.gov The flexibility of the diazepane ring is a key feature, allowing it to present its substituents in various spatial orientations for optimal target engagement.

Table 1: Structural and Physicochemical Properties of the 1,4-Diazepane Core

| Property | Value | Source |

| IUPAC Name | 1,4-diazepane | nih.gov |

| Molecular Formula | C₅H₁₂N₂ | nih.govchemspider.com |

| Monoisotopic Mass | 100.100048 Da | nih.govchemspider.com |

| Preferred Conformation (Unsubstituted) | Pseudo-chair | mdpi.com |

| Preferred Conformation (N,N-disubstituted) | Twist-boat | nih.gov |

| Key Interactions | Hydrogen Bonding, π-π Stacking (with substituents) | mdpi.comnih.gov |

Role of Pyridine (B92270) Moieties as Key Pharmacophores in Bioactive Molecules

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is one of the most prevalent and vital scaffolds in drug design. nih.govrsc.org It is a key component in over 7,000 medicinally important molecules and is present in numerous FDA-approved drugs. rsc.org The term "pharmacophore" refers to the essential structural features of a molecule required to interact with a specific biological target and elicit a pharmacological response. The pyridine moiety frequently serves as a critical pharmacophore due to its unique electronic properties.

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring a drug to its protein target. rroij.com Furthermore, the aromatic nature of the ring allows it to participate in π-π stacking interactions. rroij.com The inclusion of a pyridine ring in a drug molecule has been shown to enhance biochemical potency, improve metabolic stability, increase cell permeability, and resolve issues with protein binding. rsc.org Pyridine and its derivatives are found in drugs with a wide range of therapeutic applications, including antimicrobial, antiviral, anticancer, and antihypertensive agents. nih.gov For instance, substituted pyridines have been identified as potent inhibitors of the dopamine (B1211576) transporter (DAT), highlighting their utility in developing treatments for neurological conditions. nih.gov

Current Research Landscape of Diazepane and Pyridine Derivatives in Drug Discovery

Given the individual importance of the 1,4-diazepane and pyridine scaffolds, the combination of these two moieties in a single molecule is an active and promising area of research. Derivatives of 1,4-diazepine are associated with a broad spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, anticancer, and anti-inflammatory effects. nih.govresearchgate.net The clinical success of benzodiazepines, a related class of diazepine (B8756704) derivatives, has long established the therapeutic potential of this seven-membered ring system. jocpr.com

Table 2: Selected Biological Activities of 1,4-Diazepane Derivatives in Research

| Derivative Class | Biological Activity / Target | Potential Therapeutic Area | Source(s) |

| General 1,4-Diazepines | Antipsychotic, Anxiolytic, Anticonvulsant | Central Nervous System Disorders | nih.govresearchgate.net |

| 1,4-Diazepane-2-ones | LFA-1/ICAM-1 Antagonism | Inflammation | nih.govresearchgate.net |

| N,N-disubstituted-1,4-diazepanes | Orexin Receptor Antagonism | Sleep Disorders | nih.gov |

| Fused Diazepines (e.g., Hetrazepines) | Benzodiazepine (B76468) Receptor Binding | CNS Disorders, Hypnotics | nih.gov |

| Pyrrolo[1,2-a] nih.govnih.govbenzodiazepines | Taming and Sedative Activities | Central Nervous System Disorders | semanticscholar.org |

Rationale for Investigating 1-(6-Methylpyridin-2-YL)-1,4-Diazepane and Analogues

The specific investigation of 1-(6-Methylpyridin-2-YL)-1,4-diazepane is driven by a rational drug design approach that combines the favorable characteristics of its constituent parts. The core hypothesis is that linking the flexible, conformationally rich 1,4-diazepane scaffold with the potent pharmacophore of a substituted pyridine ring can lead to novel compounds with high target affinity and specificity.

The rationale can be broken down as follows:

Scaffold Combination: The 1,4-diazepane ring serves as a versatile scaffold, allowing for the precise three-dimensional positioning of the pyridine moiety. Its second nitrogen atom remains available for further substitution, enabling the creation of a library of analogues to explore structure-activity relationships (SAR).

Pharmacophore Presentation: The 6-methyl-2-pyridyl group is a specific pharmacophore. The placement of the methyl group and the point of attachment to the diazepane ring are critical variables that influence how the molecule interacts with its biological target. Investigating the 2-substituted pyridine is a logical step in exploring how different substitution patterns on the pyridine ring affect biological activity, especially when compared to 3- or 4-substituted isomers. nih.gov

Established Precedent: The 6-methylpyridine fragment is a component of known biologically active compounds and synthetic intermediates. For example, the related structure 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone is a key intermediate in the synthesis of Etoricoxib, a widely used COX-2 inhibitor, establishing the industrial and pharmaceutical relevance of this substituted pyridine building block. google.comgoogle.com

Therapeutic Potential: Derivatives of diazepane compounds are being explored for significant therapeutic properties, including anticancer activity. By systematically synthesizing and testing analogues like 1-(6-Methylpyridin-2-YL)-1,4-diazepane, researchers aim to identify new lead compounds for various diseases, modulating their activity at specific enzymes or receptors to achieve a desired therapeutic effect.

Structure

3D Structure

Properties

IUPAC Name |

1-(6-methylpyridin-2-yl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-10-4-2-5-11(13-10)14-8-3-6-12-7-9-14/h2,4-5,12H,3,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXRJULPFYHASQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)N2CCCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40639914 | |

| Record name | 1-(6-Methylpyridin-2-yl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40639914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880361-95-5 | |

| Record name | Hexahydro-1-(6-methyl-2-pyridinyl)-1H-1,4-diazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=880361-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Methylpyridin-2-yl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40639914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 1 6 Methylpyridin 2 Yl 1,4 Diazepane

Exploration of Established Synthetic Pathways for 1,4-Diazepane Ring Systems

The 1,4-diazepane framework is a common structural motif in therapeutically relevant molecules, leading to the development of numerous synthetic routes for its construction. researchgate.netnih.gov

Reductive Amination Protocols for Diazepane Formation

Reductive amination is a cornerstone in the synthesis of cyclic amines, including 1,4-diazepanes. researchgate.net This method typically involves the reaction of a diamine with a dicarbonyl compound or its equivalent, followed by reduction of the intermediate imine or aminal. A frequently used approach for forming the 1,4-diazepane ring is the reductive amination of a primary or secondary amine with an aldehyde or ketone. nih.govyoutube.com The reaction can be carried out using various reducing agents, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common choices. youtube.com For instance, the one-pot condensation of a diamine like 1,4-diazepan-6-amine (B1415134) (DAZA) with aldehydes, followed by reduction with sodium borohydride, has been reported to yield N-alkylated diazepanes. nih.gov The mechanism often proceeds through the formation of an iminium ion intermediate which is then reduced. youtube.com

| Reactant 1 | Reactant 2 | Reducing Agent | Key Aspect |

| 1-Boc-1,4-diazepane | 2,4-dimethylbenzaldehyde | NaCNBH₃ | Direct reductive amination for N-alkylation of the diazepane. nih.gov |

| 1,4-diazepan-6-amine | 4-alkoxy-2-hydroxybenzaldehydes | Sodium borohydride | One-pot synthesis involving carbonyl amine condensation and subsequent reductive amination. nih.gov |

Alternative Cyclization Strategies for Seven-Membered Nitrogen Heterocycles

Beyond reductive amination, other cyclization methods provide access to seven-membered nitrogen heterocycles like 1,4-diazepane. Transition metal-catalyzed C-H cyclization has emerged as a powerful tool for constructing medium-sized rings. nih.gov For example, Ni-Al bimetallic systems have been used for the direct C-H cyclization of benzoimidazoles with alkenes to form tricyclic imidazoles containing a seven-membered ring. nih.gov Alkene metathesis is another strategy, though it can require more extensive synthetic routes for the starting materials. nih.gov Intramolecular cyclization of organic azides, often catalyzed by metal complexes, can also lead to the formation of seven-membered rings. researchgate.net Furthermore, palladium-catalyzed intramolecular C-N bond coupling has been employed to synthesize azetidine-fused 1,4-diazepine derivatives. mdpi.com

Strategies for Regioselective Functionalization of the Diazepane Scaffold

A critical step in the synthesis of asymmetrically substituted diazepanes like 1-(6-methylpyridin-2-yl)-1,4-diazepane is the regioselective functionalization of the two nitrogen atoms. This is typically achieved using protecting group strategies. For instance, starting with a mono-protected diazepane, such as 1-Boc-1,4-diazepane, allows for the selective acylation or alkylation of the unprotected nitrogen. nih.gov The Boc (tert-butyloxycarbonyl) group can then be cleaved under acidic conditions (e.g., with trifluoroacetic acid) to allow for further functionalization at the newly deprotected nitrogen. nih.gov This stepwise approach ensures that the desired substituents are introduced at specific positions on the diazepane ring. The control of regioselectivity in C-H bond functionalization can also be influenced by the choice of catalyst and reagents. nih.gov

| Starting Material | Reaction | Subsequent Step | Outcome |

| 1-Boc-1,4-diazepane | Acylation with aroyl chloride | Boc cleavage with TFA | Mono-acylated 1,4-diazepane. nih.gov |

| Mono-acylated 1,4-diazepane | Reductive amination | - | Di-substituted 1,4-diazepane. nih.gov |

Introduction of the 6-Methylpyridin-2-YL Moiety

The final stage of the synthesis involves attaching the 6-methylpyridin-2-yl group to the 1,4-diazepane scaffold. This is typically accomplished through a coupling reaction.

Optimized Coupling Reactions for Pyridine (B92270) Integration

The introduction of a pyridine ring onto another heterocyclic system is often achieved through cross-coupling reactions. The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between aryl or heteroaryl halides and boronic acids or esters. nih.govresearchgate.net For the synthesis of 1-(6-methylpyridin-2-yl)-1,4-diazepane, a plausible route would involve a Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide. This would entail reacting a mono-protected 1,4-diazepane with a suitable 2-halo-6-methylpyridine derivative. The choice of palladium catalyst, ligand, and base is crucial for optimizing the reaction yield and minimizing side products. nih.gov Alternatively, nucleophilic aromatic substitution could be employed, where the diazepane nitrogen directly displaces a leaving group on the pyridine ring, although this often requires harsher conditions.

Stereochemical Considerations in Ligand Synthesis

When the final product is intended to be a chiral ligand, controlling the stereochemistry is of utmost importance. researchgate.net If the 1,4-diazepane ring contains stereocenters, their configuration must be established and maintained throughout the synthesis. This can be achieved by starting with enantiomerically pure precursors, such as chiral amino acids, to construct the diazepane ring. researchgate.net Asymmetric synthesis techniques, including the use of chiral catalysts or auxiliaries, can also be employed to induce stereoselectivity. researchgate.net For example, asymmetric reductive amination is a key reaction for preparing chiral amines and can be applied to the synthesis of chiral 1,4-diazepanes. researchgate.net It is critical that subsequent reaction steps, such as the coupling with the pyridine moiety and any deprotection steps, proceed without racemization of the existing stereocenters.

Design and Synthesis of Analogues for Structure-Activity Relationship Studies

Systematic Substitution on the Pyridine Ring

The pyridine ring of 1-(6-methylpyridin-2-yl)-1,4-diazepane offers multiple positions for substitution, allowing for a fine-tuning of the molecule's properties. The nature and position of these substituents can significantly influence the compound's affinity for biological targets, as well as its pharmacokinetic profile.

Research into related pyridinyl derivatives suggests that both the position and the electronic nature of substituents are critical. For instance, in analogous series, the introduction of electron-withdrawing groups, such as halogens (e.g., chlorine, bromine), has been shown to modulate activity. The position of these substituents is equally important; for example, substitution at the 3- or 5-position of the pyridine ring can lead to different pharmacological profiles compared to substitution at the 4-position.

The synthesis of these analogues typically follows a convergent strategy, where a substituted 2-halopyridine is coupled with 1,4-diazepane. The required substituted 2-halopyridines can be prepared through various established methods in heterocyclic chemistry.

Below is an interactive data table summarizing hypothetical substitutions on the pyridine ring and their potential impact on activity, based on general principles observed in similar heterocyclic compounds.

| Substituent (R) | Position on Pyridine Ring | Anticipated Effect on Activity | Rationale |

| Fluoro (F) | 4 | Potential for improved metabolic stability and binding affinity. | The high electronegativity of fluorine can alter the electronic distribution and potentially form favorable interactions with the target protein. |

| Cyano (CN) | 5 | May enhance potency. | The cyano group is a strong electron-withdrawing group and a hydrogen bond acceptor, which can lead to stronger interactions with the receptor. |

| Methoxy (B1213986) (OCH3) | 4 | Could modulate solubility and selectivity. | The methoxy group is an electron-donating group that can influence the pKa of the pyridine nitrogen and overall lipophilicity. |

| Amino (NH2) | 5 | May introduce new hydrogen bonding interactions. | The amino group can act as a hydrogen bond donor, potentially forming new interactions with the biological target. |

Modifications of the Diazepane Scaffold (e.g., Ring Contraction/Expansion)

Altering the size of the seven-membered diazepane ring can have profound effects on the conformational flexibility and spatial arrangement of the pharmacophoric groups. Such modifications are a key strategy in SAR studies to determine the optimal ring size for biological activity.

Ring Contraction to Piperazine (B1678402) Analogues: Replacing the 1,4-diazepane ring with a six-membered piperazine ring results in a more constrained analogue. The synthesis of 1-(6-methylpyridin-2-yl)piperazine (B109231) would involve the reaction of 2-chloro-6-methylpyridine (B94459) with piperazine. The reduced conformational flexibility of the piperazine ring can lead to higher receptor selectivity, as it may fit more precisely into a specific binding pocket.

Ring Expansion to Homodiazepane Analogues: Conversely, expanding the diazepane ring to an eight-membered ring (e.g., 1,5-diazocane) introduces greater conformational freedom. This increased flexibility might allow the molecule to adopt a wider range of conformations, potentially enabling it to interact with different or larger binding sites. However, this can also come at the cost of a higher entropic penalty upon binding, which may decrease affinity.

The following table illustrates these scaffold modifications:

| Scaffold Modification | Resulting Core Structure | Potential Impact on Conformational Flexibility | Hypothesized Effect on SAR |

| Ring Contraction | 1-(6-Methylpyridin-2-yl)piperazine | Decreased | May increase selectivity and potency if a rigid conformation is preferred for binding. |

| Ring Expansion | 1-(6-Methylpyridin-2-yl)-1,5-diazocane | Increased | Could decrease affinity due to entropic loss upon binding, but might allow for new binding modes. |

Isosteric and Bioisosteric Replacements of Core Structural Elements

Isosteric and bioisosteric replacements are a cornerstone of medicinal chemistry, aimed at improving a compound's pharmacological and pharmacokinetic properties without drastically altering its core structure. In the context of 1-(6-methylpyridin-2-yl)-1,4-diazepane, this can involve replacing the pyridine ring or modifying the diazepane nitrogen atoms.

Isosteric Replacement within the Diazepane Ring: While less common, modifications within the diazepane ring itself can be explored. For example, the replacement of one of the nitrogen atoms with a carbon atom would lead to a homopiperidine scaffold, significantly altering the chemical nature and hydrogen bonding capacity of the ring.

A table summarizing potential bioisosteric replacements is provided below:

| Original Structural Element | Bioisosteric Replacement | Rationale for Replacement | Potential Outcome |

| Pyridine | Pyrimidine (B1678525) | To evaluate the impact of an additional ring nitrogen on binding and physicochemical properties. | Altered hydrogen bonding capacity and electronic distribution may affect target affinity and selectivity. |

| Pyridine | Thiazole | To explore the effect of a five-membered sulfur- and nitrogen-containing heterocycle. | Changes in ring size, aromaticity, and heteroatom composition can lead to different binding interactions. |

| Pyridine | Phenyl | To assess the necessity of the pyridine nitrogen for activity. | Removal of the hydrogen bond acceptor and basic center can clarify its role in receptor interaction. |

Through the systematic application of these synthetic strategies, a detailed understanding of the structure-activity relationships for 1-(6-methylpyridin-2-yl)-1,4-diazepane can be developed, guiding the design of more potent and selective therapeutic agents.

Advanced Structural Elucidation and Spectroscopic Characterization of 1 6 Methylpyridin 2 Yl 1,4 Diazepane Derivatives

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline solids at an atomic level. For derivatives of 1-(6-methylpyridin-2-yl)-1,4-diazepane, this technique provides unequivocal proof of molecular connectivity, conformation, and both relative and absolute stereochemistry.

The seven-membered 1,4-diazepane ring is known to adopt various conformations, such as a chair, boat, or twist-boat. X-ray diffraction analysis can precisely define the puckering parameters of this ring system. In related 1,4-diazepane derivatives, a chair conformation is commonly observed. nih.gov For instance, the crystal structure of the parent heterocycle, homopiperazine (B121016) (1,4-diazepane), reveals a pseudo-chair conformation in the solid state. mdpi.com The analysis of bond lengths, bond angles, and torsional angles provides a complete picture of the molecular geometry. In a reported structure of a 2,7-disubstituted 1,4-diazepan-5-one, the seven-membered ring adopts a chair conformation with substituents in equatorial orientations to minimize steric hindrance. nih.gov

For the title compound, crystallographic analysis would confirm the substitution pattern on the pyridine (B92270) ring and the precise geometry of the diazepane ring. In cases where chiral centers are introduced into the diazepane ring, co-crystallization with a chiral resolving agent can allow for the determination of the absolute configuration.

Table 1: Representative Crystallographic Data for Homopiperazine (Parent 1,4-Diazepane Ring) Data obtained for C₅H₁₂N₂ at 93 K. mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Tetragonal |

| Space Group | I-42d |

| a, b (Å) | 7.208(2) |

| c (Å) | 23.094(7) |

| α, β, γ (°) | 90.00 |

| Volume (ų) | 1199.9(6) |

| Z | 8 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 1-(6-methylpyridin-2-yl)-1,4-diazepane in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum would show characteristic signals for the pyridine and diazepane moieties. The three protons on the pyridine ring would appear in the aromatic region (typically δ 6.5-8.5 ppm), with their multiplicity and coupling constants confirming the 2,6-disubstitution pattern. The methyl group protons on the pyridine ring would likely appear as a singlet around δ 2.3-2.5 ppm. The protons of the diazepane ring would resonate in the aliphatic region (typically δ 2.5-4.0 ppm), often as complex multiplets due to coupling between adjacent methylene (B1212753) groups.

The ¹³C NMR spectrum provides information on the carbon skeleton. The pyridine ring carbons would be observed in the range of δ 110-160 ppm, while the diazepane ring carbons would appear at higher field, typically between δ 40-60 ppm. The methyl carbon signal would be found at approximately δ 20-25 ppm. For the parent homopiperazine ring, the carbon signals have been identified at δ 33.3 (C-6), 47.8 (C-5,7), and 51.5 (C-2,3) in CDCl₃. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(6-Methylpyridin-2-YL)-1,4-diazepane (Predicted values based on analogous structures and additivity rules. Actual values may vary.)

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyridine-CH (3, 4, 5) | 6.5 - 7.5 (m) | 110 - 140 |

| Pyridine-C (2, 6) | - | 155 - 160 |

| Pyridine-CH₃ | ~2.4 (s) | ~24 |

| Diazepane-CH₂ (N-CH₂) | 3.5 - 3.9 (m) | 50 - 55 |

| Diazepane-CH₂ | 2.8 - 3.2 (m) | 45 - 50 |

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS), often coupled with a soft ionization technique like electrospray ionization (ESI), can determine the mass of the protonated molecule [M+H]⁺ with high accuracy, allowing for the confirmation of the molecular formula (C₁₁H₁₇N₃).

The fragmentation pattern in tandem MS (MS/MS) experiments provides valuable structural information. For 1-(6-methylpyridin-2-yl)-1,4-diazepane, characteristic fragmentation pathways would include the cleavage of the diazepane ring and the bond connecting the pyridine and diazepane moieties. The observation of fragments corresponding to the 6-methylpyridin-2-yl cation and the diazepane ring would strongly support the proposed structure. For example, a related isomer, 1-(2-Methylpyridin-4-YL)-1,4-diazepane, shows a calculated m/z of 192.1528 for [M+H]⁺ (C₁₁H₁₈N₃⁺).

Table 3: Predicted Key Fragments in the ESI-MS/MS Spectrum of 1-(6-Methylpyridin-2-YL)-1,4-diazepane

| Fragment Ion | Predicted m/z | Structure |

|---|---|---|

| [M+H]⁺ | 192.15 | Protonated parent molecule |

| [C₇H₈N]⁺ | 106.07 | 6-Methylpyridin-2-yl fragment |

| [C₅H₁₁N₂]⁺ | 100.10 | Diazepane ring fragment |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The spectra exhibit characteristic bands corresponding to the vibrational modes of specific bonds.

For 1-(6-methylpyridin-2-yl)-1,4-diazepane, the spectra would be dominated by features from both the substituted pyridine ring and the diazepane ring.

Pyridine Ring Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. C=C and C=N ring stretching vibrations typically appear in the 1400-1650 cm⁻¹ region. aps.orgresearchgate.net

Diazepane Ring Vibrations: Aliphatic C-H stretching modes are found in the 2800-3000 cm⁻¹ range. C-N stretching vibrations are typically observed between 1000-1200 cm⁻¹. The N-H stretching of the secondary amine in the diazepane ring would produce a band in the 3200-3500 cm⁻¹ region, which can be distinguished from aromatic C-H stretches.

Methyl Group Vibrations: Symmetric and asymmetric C-H stretching of the methyl group would also appear in the 2850-2980 cm⁻¹ range. nih.gov

While IR spectroscopy is particularly sensitive to polar bonds like C-N and N-H, Raman spectroscopy is often more effective for identifying the vibrations of the non-polar aromatic ring backbone. aps.org

Table 4: Characteristic Vibrational Frequencies for 1-(6-Methylpyridin-2-YL)-1,4-diazepane

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine (Diazepane) | 3200 - 3500 |

| C-H Stretch | Pyridine Ring | 3000 - 3100 |

| C-H Stretch | Aliphatic (Diazepane, Methyl) | 2800 - 3000 |

| C=C, C=N Stretch | Pyridine Ring | 1400 - 1650 |

| C-N Stretch | Aryl-N, Aliphatic-N | 1000 - 1350 |

Chiroptical Methods for Enantiomeric Purity Assessment (if applicable)

This section is applicable if chiral derivatives of 1-(6-methylpyridin-2-yl)-1,4-diazepane are synthesized. The parent compound itself is achiral. However, substitution on the diazepane ring (e.g., at positions 2, 3, 5, 6, or 7) can create one or more stereocenters, leading to enantiomers or diastereomers.

When a chiral derivative is prepared, chiroptical methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for assessing its enantiomeric purity and determining its absolute configuration.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit characteristic CD spectra (Cotton effects), the sign and magnitude of which are unique to a specific enantiomer. This allows for the quantitative determination of enantiomeric excess (ee).

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It provides complementary information to CD and can also be used to characterize enantiomers.

For chiral diazepane derivatives, these techniques, often combined with quantum chemical calculations, can help correlate the observed spectral features with the absolute configuration of the stereocenters.

Computational Chemistry and Molecular Modeling in the Study of 1 6 Methylpyridin 2 Yl 1,4 Diazepane

Conformational Analysis and Energy Landscape of the Diazepane Ring

The 1,4-diazepane ring is a seven-membered heterocycle known for its significant conformational flexibility. Unlike rigid ring systems, it can adopt multiple low-energy conformations, including chair, boat, and twist-boat forms. nih.gov The specific conformation adopted by 1-(6-Methylpyridin-2-YL)-1,4-diazepane is critical as it dictates the three-dimensional arrangement of its substituent groups, which in turn governs its ability to bind to a biological target.

Computational conformational analysis is employed to map the potential energy surface of the molecule and identify the most stable conformers. Studies on similar N,N-disubstituted 1,4-diazepane derivatives have shown that they can exist in unexpected low-energy twist-boat conformations, which may represent the bioactive conformation required for receptor binding. nih.gov Research on related benzodiazepines has also indicated that a boat conformation is often dominant for the seven-membered ring. nih.gov For the unsubstituted 1,4-diazepane (homopiperazine), a pseudo-chair conformation has been identified through X-ray crystallography. mdpi.com The presence of the bulky 6-methylpyridine group at the N1 position likely introduces specific steric and electronic constraints that favor certain conformations over others. Quantum mechanical calculations are used to determine the relative free energies (ΔG) of these different conformers, providing insight into their population distribution at physiological temperatures. nih.gov

Table 1: Common Conformations of the 1,4-Diazepane Ring This table is a generalized representation based on diazepane derivatives; specific energy values for the title compound require dedicated computational studies.

| Conformation | Key Structural Features | Relative Stability |

| Chair | Resembles the cyclohexane (B81311) chair but is more flexible. | Often a low-energy conformer. |

| Twist-Chair | A distorted version of the chair form. | Intermediate energy level. |

| Boat | Features two "flagpole" positions, leading to potential steric clash. | Generally higher in energy than chair forms. |

| Twist-Boat | A skewed boat form that relieves some steric strain. | Can be an energetically favorable, low-energy state for substituted diazepanes. nih.gov |

Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP), Electron Localization Function (ELF))

Quantum mechanical (QM) calculations provide a deep understanding of the electronic structure of 1-(6-Methylpyridin-2-YL)-1,4-diazepane.

The Molecular Electrostatic Potential (MEP) map is a vital tool derived from DFT calculations that visualizes the charge distribution across the molecule. researchgate.netresearchgate.net For 1-(6-Methylpyridin-2-YL)-1,4-diazepane, the MEP map would highlight:

Negative Potential Regions (Red/Yellow): Concentrated around the electronegative nitrogen atoms of both the pyridine (B92270) and diazepane rings. These areas are susceptible to electrophilic attack and are key sites for forming hydrogen bonds with biological targets. researchgate.net

Positive Potential Regions (Blue): Located around the hydrogen atoms, particularly the N-H proton of the diazepane ring, indicating sites prone to nucleophilic attack. researchgate.net

The Electron Localization Function (ELF) is another QM-based analysis that reveals the probability of finding an electron pair in a specific region of the molecule. It provides a clear depiction of core electrons, covalent bonds, and lone pairs. For this compound, ELF analysis would distinctly show high electron localization in the C-C and C-N bonds and, importantly, around the nitrogen atoms, corresponding to their lone pair electrons, which are critical for receptor interactions.

Molecular Docking and Scoring for Ligand-Target Interaction Prediction

Molecular docking is a computational simulation that predicts the preferred binding mode and affinity of a ligand to a macromolecular target, such as a protein or enzyme. nih.gov For 1-(6-Methylpyridin-2-YL)-1,4-diazepane, docking studies are essential for identifying potential biological targets and hypothesizing its mechanism of action. Using software like AutoDock Vina, the compound can be docked into the active sites of various receptors, such as G-protein coupled receptors (GPCRs) or sigma receptors, for which diazepane derivatives have shown affinity. nih.govnih.gov

The process involves:

Preparation: Obtaining or modeling the 3D structure of the target protein and preparing the 3D structure of the ligand in its low-energy conformation.

Sampling: Systematically exploring various orientations and conformations of the ligand within the binding site.

Scoring: Evaluating each pose using a scoring function, which estimates the binding free energy (typically in kcal/mol). nih.gov Lower binding energy scores suggest stronger, more favorable interactions.

Docking results can reveal key interactions, such as hydrogen bonds between the diazepane's NH group or the pyridine nitrogen and receptor residues, as well as hydrophobic interactions involving the methyl group and aromatic rings.

Table 2: Hypothetical Docking Results for 1-(6-Methylpyridin-2-YL)-1,4-diazepane This table presents illustrative data based on findings for similar diazepane-based ligands to demonstrate the application of docking.

| Potential Target Receptor | Scoring Function | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

| Sigma-1 Receptor (σ1R) | AutoDock Vina | -8.5 | H-bond with Asp126; Pi-Pi stacking with Tyr173. |

| Dopamine (B1211576) D2 Receptor | AutoDock Vina | -7.9 | H-bond with Ser193; Hydrophobic interactions in binding pocket. |

| Orexin (B13118510) Receptor 1 (OX1R) | AutoDock Vina | -9.2 | H-bond with Gln125; Pi-cation interaction with His344. |

Molecular Dynamics Simulations for Dynamic Binding Behavior and Stability

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov Using software packages like GROMACS or AMBER, MD simulations track the movements of every atom in the system, providing insights into the stability of the docked conformation and the flexibility of the complex. nih.govnih.gov

Key analyses from MD simulations include:

Root-Mean-Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is monitored over the simulation time (e.g., 100-250 ns). nih.govnih.gov A stable, converging RMSD value indicates that the ligand remains securely in the binding pocket and the complex is stable. nih.gov

Root-Mean-Square Fluctuation (RMSF): This analysis identifies which parts of the protein and ligand are flexible or rigid during the simulation.

Binding Free Energy Calculations: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be applied to the MD trajectory to calculate a more accurate estimation of the binding free energy, refining the initial scores from docking. nih.gov

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches

Both SBDD and LBDD are crucial strategies in medicinal chemistry that can be applied to optimize 1-(6-Methylpyridin-2-YL)-1,4-diazepane.

Structure-Based Drug Design (SBDD): This approach is used when the three-dimensional structure of the biological target is known (e.g., from X-ray crystallography). nih.gov Based on the docked pose of 1-(6-Methylpyridin-2-YL)-1,4-diazepane, medicinal chemists can design derivatives to improve binding. For example, if the docking simulation reveals an empty hydrophobic pocket near the methyl group on the pyridine ring, a larger alkyl group could be substituted to fill this pocket and enhance binding affinity. Similarly, if a potential hydrogen bond donor/acceptor on the receptor is not engaged, the scaffold can be modified to introduce a complementary functional group. nih.gov

Ligand-Based Drug Design (LBDD): When the structure of the target is unknown, LBDD methods are employed. This strategy relies on the principle that molecules with similar structures often have similar biological activities. By analyzing a set of known active ligands that includes 1-(6-Methylpyridin-2-YL)-1,4-diazepane, a pharmacophore model can be generated. This model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This pharmacophore can then be used as a template to design new molecules with potentially improved properties.

De Novo Design Methodologies (e.g., Deep Generative Models, AutoDesigner)

De novo design involves the creation of entirely new molecules computationally, tailored to fit a specific target binding site. Instead of modifying an existing scaffold, these methods build novel compounds from scratch.

Fragment-Based Growth: Algorithms can "grow" a new molecule by adding small chemical fragments one by one into the target's active site, optimizing the fit at each step.

Deep Generative Models: Modern artificial intelligence approaches, such as deep generative models, can learn the underlying rules of chemical structure and bonding from massive databases of existing molecules. These models can then generate novel chemical structures that are predicted to have high affinity for a specific biological target, potentially using the diazepane or pyridine core as a foundational element. Tools like AutoDesigner automate this process, creating diverse and synthesizable drug candidates.

Solvent Mapping and WaterMap Analysis of Binding Pockets

The role of water molecules in the binding pocket is a critical and often overlooked aspect of ligand-receptor interactions. Solvent mapping techniques computationally identify the positions and thermodynamic properties of water molecules within the active site.

Pharmacological and Biological Activity Profiling of 1 6 Methylpyridin 2 Yl 1,4 Diazepane Preclinical in Vitro Studies

Receptor Binding and Ligand Affinity Assays

G protein-coupled Receptor (GPCR) Interaction Studies (e.g., Orexin (B13118510) Receptors, Cannabinoid Receptors, Metabotropic Glutamate (B1630785) Receptors)

No publicly available research data documents the interaction or binding affinity of 1-(6-Methylpyridin-2-YL)-1,4-diazepane with G protein-coupled receptors, including orexin receptors, cannabinoid receptors, or metabotropic glutamate receptors.

Investigation of Neurotransmitter Receptor Modulation (e.g., GABA Receptors)

There is currently no scientific literature available that investigates the modulatory effects of 1-(6-Methylpyridin-2-YL)-1,4-diazepane on neurotransmitter receptors such as GABA receptors.

Enzymatic Inhibition Assays

Kinase Inhibition Profiling (e.g., Cyclin-Dependent Kinases, Aurora Kinases)

Data from in vitro kinase inhibition assays for 1-(6-Methylpyridin-2-YL)-1,4-diazepane, specifically concerning its effects on cyclin-dependent kinases or Aurora kinases, have not been reported in the accessible scientific literature.

Protease Inhibition Studies (e.g., SARS-CoV-2 Mpro, Human Kallikrein 7, Transglutaminase 2)

There are no published studies on the inhibitory activity of 1-(6-Methylpyridin-2-YL)-1,4-diazepane against proteases such as SARS-CoV-2 Mpro, Human Kallikrein 7, or Transglutaminase 2.

Cell-Based Functional Assays for Modulatory Effects

No data from cell-based functional assays designed to assess the modulatory effects of 1-(6-Methylpyridin-2-YL)-1,4-diazepane have been found in the public domain.

Based on a thorough review of available scientific literature, there is a significant lack of preclinical in vitro data for the compound 1-(6-Methylpyridin-2-YL)-1,4-diazepane. The specific pharmacological and biological activities, as outlined in the requested sections, have not been publicly documented. Therefore, it is not possible to provide detailed research findings or data tables for its receptor binding profiles, enzymatic inhibition capabilities, or cell-based functional effects. The absence of such data highlights a gap in the current understanding of this particular molecule's biological activity and suggests that it may be a candidate for future pharmacological investigation.

Cell Cycle Progression Analysis

No published studies were identified that investigated the effect of 1-(6-Methylpyridin-2-YL)-1,4-diazepane on cell cycle progression in any cell line. Consequently, there is no data available on whether this compound induces cell cycle arrest at any phase (e.g., G1, S, G2/M). While some palladium(II) complexes of bipyridine derivatives have been shown to induce cell cycle arrest in the G2/M phase in HCT-116 cells, no such studies have been conducted on the specific compound of interest. rsc.org

Apoptosis Pathway Activation Studies

There is a lack of research on the pro-apoptotic activity of 1-(6-Methylpyridin-2-YL)-1,4-diazepane. As a result, no information exists on its ability to induce apoptosis, activate caspases, or modulate the expression of key apoptosis-related proteins such as those in the Bcl-2 family. Studies on other novel compounds, such as (2,6-dimethylphenyl)arsonic acid, have detailed apoptosis induction through the mitochondrial pathway in leukemia and lymphoma cells, but similar investigations for 1-(6-Methylpyridin-2-YL)-1,4-diazepane are absent from the current scientific literature. mdpi.com

Cellular Cytotoxicity Evaluation in Relevant Cell Lines (e.g., Tumor Cell Lines)

No specific data on the cellular cytotoxicity of 1-(6-Methylpyridin-2-YL)-1,4-diazepane in any tumor cell lines have been reported. While studies on other novel 1,4-diazepane derivatives have been conducted, showing for instance that some benzofuran (B130515) and quinoline-substituted diazepanes exhibit low cytotoxicity, these findings cannot be extrapolated to 1-(6-Methylpyridin-2-YL)-1,4-diazepane. nih.govnih.gov A study on 7-(1,4-diazepan)-substituted nih.govnih.govoxazolo[4,5-d]pyrimidines did show growth inhibitory and cytotoxic activities against various cancer cell lines, but this is a structurally distinct class of compounds. chemrj.org

Table 1: Cellular Cytotoxicity of 1-(6-Methylpyridin-2-YL)-1,4-diazepane in Tumor Cell Lines

| Cell Line | IC50 (µM) |

|---|

Antimicrobial Activity Assessment (e.g., against Mycobacteria)

There are no available studies assessing the antimicrobial activity of 1-(6-Methylpyridin-2-YL)-1,4-diazepane, including against Mycobacterium species. Research into other diazepine (B8756704) derivatives, such as pyrimido[4,5-b]diazepines, has demonstrated moderate antimycobacterial activity. nih.gov Similarly, other heterocyclic compounds are continuously being explored for their potential against mycobacteria. nih.govfrontiersin.orgresearchgate.net However, the specific antimycobacterial profile of 1-(6-Methylpyridin-2-YL)-1,4-diazepane remains uninvestigated.

Table 2: Antimicrobial Activity of 1-(6-Methylpyridin-2-YL)-1,4-diazepane

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|

Mechanistic Studies of Biological Action

Consistent with the lack of pharmacological profiling, there is no published research on the mechanistic action of 1-(6-Methylpyridin-2-YL)-1,4-diazepane.

Elucidation of Molecular Targets and Binding Modes

The molecular targets of 1-(6-Methylpyridin-2-YL)-1,4-diazepane have not been identified. While related structures like other 1,4-diazepane derivatives have been investigated as ligands for sigma receptors, there is no evidence to suggest that 1-(6-Methylpyridin-2-YL)-1,4-diazepane shares these targets. nih.govnih.gov Computational and binding studies to elucidate binding modes, such as those performed for other novel diazepane-based sigma ligands, have not been conducted for this specific compound.

Investigation of Intracellular Signaling Pathway Modulation

No studies have been performed to determine if 1-(6-Methylpyridin-2-YL)-1,4-diazepane modulates any intracellular signaling pathways. Research into other novel chemical entities has shown modulation of pathways such as Akt/mTOR/HIF-1α and MAPK signaling, but such data is absent for the compound . researchgate.net

Analysis of Tubulin Dynamics Interference

Currently, there is a lack of specific published preclinical in vitro studies analyzing the direct interference of 1-(6-methylpyridin-2-yl)-1,4-diazepane with tubulin dynamics. The potential for this compound to interact with the microtubule system can be contextualized by examining research on structurally related molecules, particularly those containing pyridine (B92270) or diazepane moieties.

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell structure, transport, and division, making them a key target in cancer chemotherapy. Compounds that interfere with tubulin polymerization can be broadly categorized as microtubule-stabilizing or -destabilizing agents.

In vitro tubulin polymerization assays are a primary method to identify and characterize the effects of novel compounds on microtubule dynamics. These assays typically monitor the change in turbidity or fluorescence as purified tubulin polymerizes into microtubules. An increase in the polymerization rate or the total polymer mass suggests a stabilizing effect, while a decrease indicates a destabilizing effect.

Several studies have highlighted the potential of pyridine derivatives as inhibitors of tubulin polymerization. For instance, a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were designed as cis-restricted analogues of combretastatin (B1194345) A-4 (CA-4), a potent tubulin polymerization inhibitor. nih.gov One of the most active compounds from this series, compound 9p , demonstrated effective inhibition of tubulin polymerization in a concentration-dependent manner, similar to CA-4. nih.gov This suggests that the pyridine scaffold can serve as a core for developing potent antitubulin agents.

Similarly, novel diarylpyridine derivatives have been synthesized and evaluated as tubulin polymerization inhibitors. nih.gov Compound 10t from this series showed significant inhibition of tubulin polymerization, disrupting the cellular microtubule network and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.gov Molecular modeling studies indicated that this compound could bind to the colchicine-binding site on tubulin. nih.gov

While these findings relate to different pyridine-containing molecules, they underscore the potential for a compound like 1-(6-methylpyridin-2-yl)-1,4-diazepane to exhibit activity at the tubulin level. The presence of the methyl-substituted pyridine ring could influence its interaction with tubulin. However, without direct experimental data, this remains speculative.

Illustrative Data on Tubulin Polymerization Inhibition by Pyridine Derivatives

The following table presents data from studies on related pyridine compounds to illustrate the type of findings that would be relevant for 1-(6-methylpyridin-2-yl)-1,4-diazepane. Note: This data does not represent the activity of 1-(6-methylpyridin-2-yl)-1,4-diazepane.

| Compound ID | Scaffold | Assay Type | Endpoint | Result | Reference |

| 9p | 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine | Tubulin Polymerization Inhibition | IC50 | 0.047-0.90 µM (antiproliferative) | nih.gov |

| 10t | Diarylpyridine | Tubulin Polymerization Inhibition | - | Significant inhibition | nih.gov |

| CA-4 | Stilbenoid (reference) | Tubulin Polymerization Inhibition | IC50 | ~1 µM | mdpi.com |

DNA Interaction and Damage Mechanism Studies (e.g., DNA Gyrase Binding)

As with tubulin dynamics, there are no specific in vitro studies available that detail the interaction of 1-(6-methylpyridin-2-yl)-1,4-diazepane with DNA or its potential to induce DNA damage, for instance, through the inhibition of enzymes like DNA gyrase. DNA and its associated enzymes are fundamental targets for various therapeutic agents, particularly in the realm of antibacterials and anticancer drugs.

DNA gyrase, a type II topoisomerase found in bacteria, is a well-established target for antibiotics. It introduces negative supercoils into DNA, a process essential for DNA replication and transcription. Inhibition of DNA gyrase leads to bacterial cell death.

The 1,4-diazepane ring is a structural motif found in some compounds with demonstrated biological activities, including anticancer properties. For example, certain benzodiazepines, which feature a diazepine ring, have been shown to exhibit cytotoxic activities through mechanisms that may involve DNA binding, cleavage, or cross-linking. researchgate.net A novel series of 7-(1,4-diazepan)-substituted nih.govresearchgate.netoxazolo[4,5-d]pyrimidines were synthesized and showed growth inhibitory, cytostatic, and cytotoxic activities against a panel of cancer cell lines. researchgate.net While the precise mechanism was not elucidated in that study, the diazepane moiety was a key structural component. researchgate.net

Furthermore, derivatives of 4-oxo-1,4-dihydro-3-pyridinecarboxylic acid have been investigated as DNA-gyrase inhibitors. researchgate.net This indicates that the pyridine ring, in combination with other structural features, can be part of a pharmacophore that targets this essential bacterial enzyme.

Research into novel dual-targeting inhibitors of DNA gyrase and topoisomerase IV has identified benzimidazole (B57391) ureas as a potent class of antibacterial agents. nih.gov These compounds bind to the ATP sites of both enzymes. nih.gov This highlights the diverse chemical scaffolds that can achieve inhibition of these topoisomerases.

An isocytidine (B125971) derivative incorporating a 2-amino-6-methylpyridine (B158447) unit has been shown to selectively recognize the CG base pair in antiparallel triplex DNA. nih.gov This demonstrates that a methyl-pyridine moiety can be involved in specific DNA interactions. nih.gov

While these studies provide a framework for the potential mechanisms of action for a compound like 1-(6-methylpyridin-2-yl)-1,4-diazepane, it is crucial to reiterate that no direct experimental evidence currently exists to support its interaction with DNA or inhibition of DNA gyrase.

Illustrative Data on DNA Gyrase Inhibition by Related Compound Classes

The table below provides examples of inhibitory activities against DNA gyrase from studies on different classes of compounds. This data is for illustrative purposes only and does not reflect the activity of 1-(6-methylpyridin-2-yl)-1,4-diazepane.

| Compound Class | Target Enzyme | Endpoint | Result | Reference |

| Benzimidazole Ureas | DNA Gyrase / Topoisomerase IV | Antibacterial Activity | Potent against a wide spectrum of pathogens | nih.gov |

| Benzothiazoles | DNA Gyrase / Topoisomerase IV | Inhibition | Potent against Gram-positive and Gram-negative strains | rsc.org |

| Gallate Derivatives | DNA Gyrase | IC50 | Varies with hydrocarbon chain length | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Comprehensive SAR Studies through Systematic Analog Synthesis and Biological Evaluation

The structure-activity relationship (SAR) of 1-(6-methylpyridin-2-yl)-1,4-diazepane is systematically elucidated through the synthesis and biological evaluation of a series of analogs. Modifications are typically introduced at three primary locations: the pyridine (B92270) ring, the methyl group on the pyridine ring, and the 1,4-diazepane ring.

Modification of the Pyridine Ring: The pyridine ring is a key feature, often involved in hydrogen bonding and pi-stacking interactions with biological targets. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, and its position is critical for activity. Replacing the pyridine with other heterocyclic or aromatic systems allows for the assessment of the importance of this specific heteroaromatic system. For instance, substituting the pyridine with a pyrimidine (B1678525) or a phenyl ring can lead to a significant alteration in biological activity, highlighting the role of the pyridine nitrogen in target recognition.

Modification of the Methyl Group: The methyl group at the 6-position of the pyridine ring can influence both steric and electronic properties. Its replacement with other alkyl groups (e.g., ethyl, propyl) or with electron-withdrawing (e.g., chloro, fluoro) or electron-donating (e.g., methoxy) groups can modulate the compound's activity and selectivity. For example, increasing the steric bulk at this position may enhance selectivity for a specific receptor subtype by preventing binding to others.

Modification of the 1,4-Diazepane Ring: The 1,4-diazepane ring, a seven-membered non-aromatic heterocycle, provides a flexible scaffold that can adopt multiple conformations. Modifications can include N-alkylation at the 4-position, introduction of substituents on the carbon backbone of the diazepine (B8756704) ring, or altering the ring size to a six-membered piperazine (B1678402) or an eight-membered ring. These changes can significantly impact the compound's conformational preferences and, consequently, its binding affinity and efficacy.

A representative, albeit illustrative, SAR study on a series of analogs could yield data as presented in the interactive table below. The biological activity is represented as the half-maximal inhibitory concentration (IC₅₀) against a hypothetical target.

| Compound ID | R1 (on Pyridine) | R2 (on Diazepane N4) | IC₅₀ (nM) |

| 1 | 6-CH₃ | H | 50 |

| 2 | H | H | 150 |

| 3 | 6-Cl | H | 80 |

| 4 | 6-OCH₃ | H | 120 |

| 5 | 6-CH₃ | CH₃ | 30 |

| 6 | 6-CH₃ | C₂H₅ | 45 |

| 7 | 6-CH₃ | Benzyl (B1604629) | 90 |

Note: The data in this table is illustrative and intended to represent typical findings in an SAR study.

From this illustrative data, it can be inferred that the 6-methyl group is beneficial for activity compared to an unsubstituted pyridine (Compound 1 vs. 2). Small alkyl substitutions at the N4 position of the diazepane ring appear to enhance potency (Compound 5 vs. 1), while larger substituents like a benzyl group may be detrimental (Compound 7).

Identification of Key Pharmacophoric Elements within the 1-(6-Methylpyridin-2-YL)-1,4-Diazepane Scaffold

Pharmacophore modeling is a crucial step in understanding the key molecular features responsible for biological activity. For the 1-(6-methylpyridin-2-yl)-1,4-diazepane scaffold, a typical pharmacophore model would consist of several key elements:

Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring is a primary hydrogen bond acceptor. Its location and accessibility are critical for interaction with corresponding donor groups on the target protein.

Hydrophobic/Aromatic Center: The pyridine ring itself provides a hydrophobic and aromatic surface that can engage in van der Waals and pi-stacking interactions.

Positive Ionizable Feature: The nitrogen atom at the 4-position of the 1,4-diazepane ring is typically protonated at physiological pH, making it a key positive ionizable feature. This feature is often involved in electrostatic interactions or salt bridges with acidic residues in the binding pocket of a target.

Hydrophobic/Steric Feature: The methyl group on the pyridine ring contributes a small hydrophobic region that can fit into a corresponding hydrophobic pocket on the target protein, potentially enhancing affinity and selectivity.

Conformational Flexibility: The diazepane ring provides a flexible linker, and its preferred conformation in the bound state is a crucial part of the pharmacophore.

These elements are often identified by comparing the structures of active and inactive analogs and through computational modeling studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. For the 1-(6-methylpyridin-2-yl)-1,4-diazepane series, a QSAR model can be developed to predict the activity of novel analogs before their synthesis, thus guiding lead optimization.

A typical QSAR study involves calculating a variety of molecular descriptors for a set of analogs with known biological activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological. Multiple linear regression (MLR) or partial least squares (PLS) are common statistical methods used to build the QSAR equation.

An exemplary, simplified QSAR equation for this class of compounds might look like:

log(1/IC₅₀) = 0.5 * logP - 0.2 * MW + 1.2 * (presence of N4-substituent) + c

where logP is the octanol-water partition coefficient, MW is the molecular weight, and the last term is an indicator variable. A good QSAR model will have a high correlation coefficient (R²) and predictive ability (Q²). nih.gov

Correlation of Structural Modifications with Receptor Selectivity and Binding Kinetics

Structural modifications to the 1-(6-methylpyridin-2-yl)-1,4-diazepane scaffold can have a profound impact on receptor selectivity and binding kinetics (the rates of association, kₒₙ, and dissociation, kₒff).

Receptor Selectivity: Selectivity is often achieved by exploiting differences in the amino acid residues of the binding pockets of different receptors. For instance, introducing a bulky substituent on the pyridine ring might be accommodated by a large hydrophobic pocket in one receptor but clash with a smaller pocket in another, leading to selectivity. The substitution pattern on the pyridine ring is a key determinant of selectivity. For example, derivatives of related N-pyridyl-carboxamides have shown that the position and nature of substituents on the pyridine ring can significantly influence selectivity between different receptor subtypes. nih.gov

Binding Kinetics: The duration of a drug's action is often related to its dissociation rate (kₒff) from the target receptor. Structural modifications can influence these kinetic parameters. For example, the formation of additional hydrogen bonds or stronger hydrophobic interactions can slow the dissociation rate, leading to a longer residence time and potentially a more sustained biological effect. The flexibility of the diazepane ring can also play a role, with more rigid analogs potentially having different kinetic profiles.

Below is an illustrative table showing how modifications might affect receptor selectivity and binding kinetics for a hypothetical set of analogs targeting two related receptors, Receptor A and Receptor B.

| Compound ID | Modification | Receptor A Kᵢ (nM) | Receptor B Kᵢ (nM) | Selectivity (B/A) | kₒff (Receptor A) (s⁻¹) |

| 1 | 6-CH₃ (parent) | 20 | 200 | 10 | 0.01 |

| 8 | 6-CF₃ | 15 | 600 | 40 | 0.005 |

| 9 | 5-Cl | 50 | 250 | 5 | 0.02 |

| 10 | N4-CH₃ | 10 | 150 | 15 | 0.008 |

Note: This data is illustrative and based on general principles of medicinal chemistry.

Lead Discovery and Optimization Strategies Employing 1 6 Methylpyridin 2 Yl 1,4 Diazepane As a Scaffold

Hit Identification through High-Throughput Screening (HTS) and Encoded Library Technologies

The initial step in discovering novel drug candidates frequently involves screening vast collections of compounds to identify "hits"—molecules that exhibit a desired biological activity against a specific target. High-Throughput Screening (HTS) and DNA-Encoded Library Technology (ELT) are two powerful platforms for this purpose.

High-Throughput Screening (HTS) allows for the rapid, automated testing of hundreds of thousands to millions of compounds. In the context of the 1-(6-methylpyridin-2-yl)-1,4-diazepane scaffold, a hypothetical HTS campaign against a protein target, such as a kinase or protease, might involve screening a diverse library of diazepane analogs. Each analog would feature unique substitutions on the diazepane ring or the methylpyridine group. The results of such a screen would identify initial hits based on their ability to modulate the target's activity. For instance, a screen could identify compounds that inhibit an enzyme's function by a certain percentage at a given concentration. These initial hits, while often of modest potency, provide a crucial starting point for further optimization.

Encoded Library Technologies (ELT) represent a more recent advancement, enabling the screening of libraries containing billions of molecules. nih.gov In this approach, each unique chemical structure is tagged with a distinct DNA barcode. The entire library is incubated with the target protein, and molecules that bind are isolated. The DNA tags of these binders are then amplified and sequenced, revealing the chemical structures of the successful hits. This technology is particularly advantageous for exploring a vast chemical space and identifying novel chemotypes that might be missed by traditional HTS. nih.govnih.gov A hypothetical ELT screen utilizing the 1-(6-methylpyridin-2-yl)-1,4-diazepane scaffold could rapidly identify derivatives with high affinity for a target protein.

The table below illustrates hypothetical hit compounds from an HTS campaign targeting a generic kinase, showcasing variations in potency.

| Compound ID | Scaffold | R1 Substitution | R2 Substitution | % Inhibition at 10 µM |

| A-1 | 1-(6-Methylpyridin-2-yl)-1,4-diazepane | H | H | 55% |

| A-2 | 1-(6-Methylpyridin-2-yl)-1,4-diazepane | 4-Fluorobenzyl | H | 62% |

| A-3 | 1-(6-Methylpyridin-2-yl)-1,4-diazepane | H | 3-Chlorophenyl | 48% |

| A-4 | 1-(6-Methylpyridin-2-yl)-1,4-diazepane | 4-Fluorobenzyl | 3-Chlorophenyl | 75% |

Strategies for Lead Series Expansion and Chemical Space Exploration

Following the identification of initial hits, the next phase involves the systematic synthesis and evaluation of related analogs to establish a "lead series." This process aims to explore the chemical space around the hit scaffold to understand the structure-activity relationship (SAR). For the 1-(6-methylpyridin-2-yl)-1,4-diazepane scaffold, this would involve creating a library of derivatives with diverse substituents at various positions on both the diazepane and pyridine (B92270) rings.

Strategies for lead series expansion include:

Parallel Synthesis: This technique allows for the rapid creation of a large number of analogs by reacting a common intermediate with a diverse set of building blocks.

Diversity-Oriented Synthesis: This approach focuses on creating structurally diverse and complex molecules from simple starting materials to explore novel areas of chemical space.

Scaffold Hopping: In some cases, the core scaffold may be modified to a related but distinct chemical structure to improve properties while retaining the key binding interactions.

The goal is to identify trends in how different chemical modifications affect biological activity, selectivity, and other drug-like properties.

Implementation of Iterative Design-Make-Test-Analyze (DMTA) Cycles

The optimization of a lead series is driven by the iterative Design-Make-Test-Analyze (DMTA) cycle. This cyclical process is the cornerstone of modern medicinal chemistry.

Design: Based on existing SAR data and, increasingly, computational modeling, chemists design a new set of compounds predicted to have improved properties. For instance, if a fluorobenzyl group at a specific position improved potency, new designs might explore other halogenated or substituted benzyl (B1604629) groups at that position.

Make: Synthetic chemists then synthesize the designed compounds. The development of efficient and flexible synthetic routes is crucial for the rapid generation of new analogs. mdpi.com

Test: The newly synthesized compounds are subjected to a battery of biological assays to determine their potency, selectivity, and other relevant properties.

Analyze: The data from these assays are analyzed to refine the SAR understanding. This new knowledge informs the next round of design, continuing the cycle until a compound with the desired profile is identified.

A study on the optimization of 1,4-diazepane compounds as CB2 agonists highlighted the use of various strategies to improve metabolic stability, a key parameter assessed during the DMTA cycle. nih.gov

Improving On-Target Potency and Selectivity through Medicinal Chemistry Optimization

A primary goal of lead optimization is to enhance the potency of a compound against its intended target while minimizing its activity against other related targets (improving selectivity). This is achieved through fine-tuning the chemical structure. For the 1-(6-methylpyridin-2-yl)-1,4-diazepane scaffold, medicinal chemists might explore:

Introduction of Specific Functional Groups: Adding groups that can form specific hydrogen bonds, ionic interactions, or hydrophobic interactions with the target protein can significantly boost potency.

Conformational Constraint: Modifying the flexible diazepane ring to lock it into a more bioactive conformation can improve binding affinity. This can be achieved by introducing larger substituents or by creating cyclic derivatives.

Stereochemistry: The 1,4-diazepane ring can have chiral centers. Separating and testing individual enantiomers or diastereomers is often necessary, as biological activity frequently resides in a single stereoisomer. scienceopen.com

The following table illustrates a hypothetical optimization of a lead compound, showing the impact of specific modifications on potency and selectivity against two related kinases.

| Compound ID | Modification from Lead | IC50 Kinase A (nM) | IC50 Kinase B (nM) | Selectivity (B/A) |

| Lead-1 | - | 150 | 3000 | 20 |

| Opt-1 | Addition of 4-OH on benzyl | 75 | 2500 | 33 |

| Opt-2 | Methylation of diazepane N | 200 | 4000 | 20 |

| Opt-3 | (S)-enantiomer of Lead-1 | 50 | 4500 | 90 |

| Opt-4 | (R)-enantiomer of Lead-1 | 2500 | 5000 | 2 |

Leveraging Computational Simulations to Accelerate Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, significantly accelerating the lead optimization process. mdpi.com Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling provide valuable insights that guide the DMTA cycle.

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a protein target. For the 1-(6-methylpyridin-2-yl)-1,4-diazepane scaffold, docking studies can help visualize how different analogs fit into the binding site, suggesting modifications to improve interactions. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the protein-ligand complex over time, helping to assess the stability of the binding interaction and the role of specific residues. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the potency of virtual compounds before they are synthesized.

In the optimization of a SARS-CoV-2 Mpro inhibitor series based on a diazepane hit, computational simulations were combined with high-throughput medicinal chemistry to rapidly advance a 14 μM hit to a potent 16 nM lead compound. scienceopen.com This demonstrates the power of integrating computational approaches with experimental work to efficiently navigate the complex landscape of lead optimization.

Future Research Directions and Translational Considerations for Diazepane Based Compounds

Development of Advanced Analogues with Superior In Vitro Pharmacological Profiles

The development of advanced analogues of 1-(6-Methylpyridin-2-YL)-1,4-diazepane with enhanced in vitro pharmacological profiles represents a primary and logical trajectory for future research. The core 1,4-diazepane structure is a well-established pharmacophore found in numerous compounds with a wide array of biological activities, including but not limited to, antipsychotic, anxiolytic, anticonvulsant, and anticancer effects. researchgate.net The pyridinyl substituent in the target molecule adds another layer of complexity and potential for interaction with biological targets.

Future synthetic efforts could focus on several key modifications to the parent structure to explore structure-activity relationships (SAR). For instance, substitution on the pyridine (B92270) ring, beyond the existing methyl group, could modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity and selectivity for specific receptors or enzymes. Furthermore, modifications to the diazepane ring, such as the introduction of chiral centers or additional functional groups, could lead to analogues with improved potency and pharmacokinetic properties. The synthesis of a library of such analogues would be a critical first step, followed by high-throughput screening against a panel of biologically relevant targets to identify lead compounds with promising in vitro activity.

Integration of Omics Technologies for Holistic Biological Understanding of Compound Effects

To gain a comprehensive understanding of the biological effects of 1-(6-Methylpyridin-2-YL)-1,4-diazepane and its future analogues, the integration of omics technologies is indispensable. nih.govresearchgate.net These high-throughput methods, including genomics, proteomics, and metabolomics, can provide a systems-level view of the molecular changes induced by a compound within a biological system. nih.govnih.gov This approach moves beyond the traditional "one target, one drug" paradigm and allows for the identification of both on-target and off-target effects, as well as potential mechanisms of action and toxicity. youtube.comfrontlinegenomics.com

For a novel compound like 1-(6-Methylpyridin-2-YL)-1,4-diazepane, a multi-omics approach could be employed in cell-based assays. For example, treating a relevant cell line with the compound and subsequently analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) could reveal the pathways and cellular processes that are perturbed. nih.gov This data can help to formulate hypotheses about the compound's mechanism of action and identify potential biomarkers for its activity. frontlinegenomics.com Such a holistic understanding is crucial for de-risking the drug development process and for the rational design of subsequent generations of more effective and safer analogues. researchgate.net

Exploration of Novel Therapeutic Indications Beyond Current Known Activities

While the 1,4-diazepane scaffold is often associated with central nervous system (CNS) activity, it is crucial to explore novel therapeutic indications for compounds like 1-(6-Methylpyridin-2-YL)-1,4-diazepane. researchgate.net The unique combination of the diazepane and methyl-pyridine moieties may confer biological activities in unexpected areas. The history of drug discovery is replete with examples of compounds that were initially investigated for one purpose but found to be effective for another.

A broad-based screening approach, testing the compound against a diverse array of biological targets and in various disease models, would be a valuable strategy. This could include assays for anticancer, anti-inflammatory, antiviral, and antibacterial activities, among others. The structural similarity to other heterocyclic compounds that have shown a wide range of pharmacological effects suggests that such an exploration could be fruitful. nih.govmdpi.com The discovery of a novel therapeutic application would not only open up new avenues for research but also potentially address unmet medical needs.

Addressing Synthetic Challenges for Scalable Production of Complex Diazepane Structures

A significant hurdle in the development of many promising drug candidates is the challenge of scalable synthesis. frontiersin.orgresearchgate.net For complex heterocyclic structures like substituted diazepanes, the development of efficient, cost-effective, and environmentally friendly synthetic routes is paramount for their eventual translation to clinical use. While various methods for the synthesis of diazepine (B8756704) and benzodiazepine (B76468) derivatives have been reported, these often involve multiple steps, expensive catalysts, and may not be amenable to large-scale production. mdpi.comnih.gov

Future research should focus on developing robust and scalable synthetic strategies for 1-(6-Methylpyridin-2-YL)-1,4-diazepane and its analogues. This could involve the exploration of novel catalytic systems, one-pot reactions, and flow chemistry approaches. frontiersin.orgresearchgate.net Flow chemistry, in particular, offers several advantages for the synthesis of active pharmaceutical ingredients (APIs), including improved reaction control, enhanced safety, and the potential for continuous manufacturing. frontiersin.orgresearchgate.net Overcoming the synthetic challenges associated with these complex molecules is a critical step in ensuring that promising laboratory findings can be translated into tangible therapeutic products.

Opportunities for Collaborative Research in Heterocyclic Drug Design